molecular formula C21H19F3N4O4S B6546267 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 946347-07-5

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No. B6546267
CAS RN: 946347-07-5
M. Wt: 480.5 g/mol
InChI Key: BDKKPSGSQKJRLK-UHFFFAOYSA-N
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Description

This compound is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The morpholine ring in the compound adopts a chair conformation, with the exocyclic N-C bond in an equatorial orientation . The 1,6-dihydropyridazine ring is essentially planar, with a maximum deviation of 0.014 (1) A˚, and forms a dihedral angle of 40.16 (7) with the plane of the benzene ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.21 . Other physical and chemical properties are not specified in the available resources.

Future Directions

The future directions for this compound could involve further development based on the molecular interactions of the derivatised conjugates in docking studies . There is also a need for new and effective anti-TB drugs , and this compound could potentially contribute to this area.

properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4S/c22-21(23,24)32-17-5-7-18(8-6-17)33(29,30)27-16-3-1-15(2-4-16)19-9-10-20(26-25-19)28-11-13-31-14-12-28/h1-10,27H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKKPSGSQKJRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

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